molecular formula C21H16N4O4 B10881284 1,3-bis(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

1,3-bis(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B10881284
M. Wt: 388.4 g/mol
InChI Key: VSPCYHKNOQWGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-dinitrocarbanilide or 1,3-bis(4-nitrophenyl)urea , belongs to the class of organic compounds known as N-phenylureas. Its chemical structure consists of two nitrophenyl groups attached to a urea moiety. This compound has been studied for various applications due to its intriguing properties .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 1,3-bis(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One common method involves the reaction of 4-nitroaniline with phenylhydrazine in the presence of acid catalysts. The resulting intermediate undergoes cyclization to form the pyrazole ring. The overall reaction can be represented as follows:

4-Nitroaniline+PhenylhydrazineAcid catalystThis compound\text{4-Nitroaniline} + \text{Phenylhydrazine} \xrightarrow{\text{Acid catalyst}} \text{this compound} 4-Nitroaniline+PhenylhydrazineAcid catalyst​this compound

Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

1,3-Bis(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can participate in various chemical reactions:

    Reduction: It can be reduced to form the corresponding 1,3-bis(4-aminophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.

    Substitution: The nitro groups can undergo substitution reactions.

    Other Transformations: Depending on reaction conditions, it may undergo additional transformations.

Common reagents include reducing agents (such as hydrogen gas and a catalyst) and nucleophiles for substitution reactions.

Scientific Research Applications

1,3-Bis(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole finds applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for pharmacological properties.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Researchers explore its interactions with molecular targets and pathways relevant to its intended use.

Comparison with Similar Compounds

1,3-Bis(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole stands out due to its unique combination of nitrophenyl and urea moieties. Similar compounds include other N-phenylureas, but each has distinct properties and applications.

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

2,5-bis(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H16N4O4/c26-24(27)18-8-6-15(7-9-18)20-14-21(16-4-2-1-3-5-16)23(22-20)17-10-12-19(13-11-17)25(28)29/h1-13,21H,14H2

InChI Key

VSPCYHKNOQWGQC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.